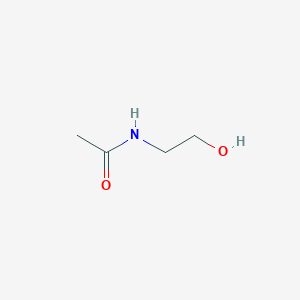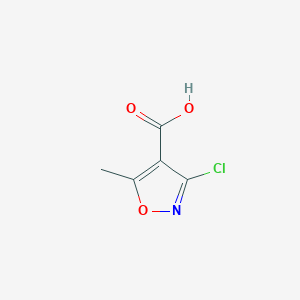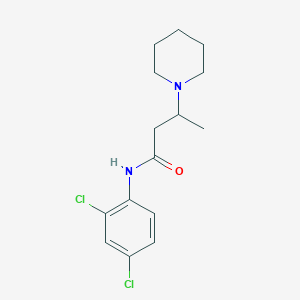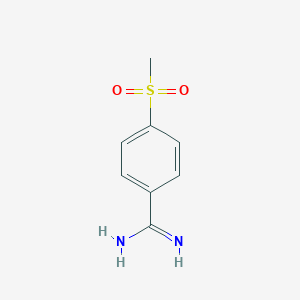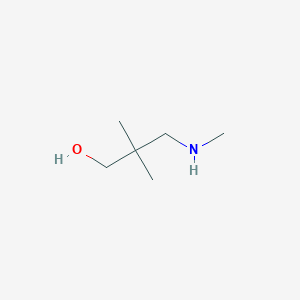
2,2-Dimethyl-3-(methylamino)propan-1-ol
Vue d'ensemble
Description
2,2-Dimethyl-3-(methylamino)propan-1-ol is a chemical compound that is structurally related to various other compounds that have been studied for their potential applications in different fields of chemistry and pharmacology. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their properties, synthesis, and applications.
Synthesis Analysis
The synthesis of compounds structurally similar to 2,2-Dimethyl-3-(methylamino)propan-1-ol often involves multi-step reactions including methylation, ammonolysis, and reduction processes. For instance, the synthesis of 3-amino-2,2-dimethyl-propionamide, a compound with a similar backbone, starts with methyl cyanoacetate and involves double methylation using dimethyl carbonate (DMC) as a methylating agent, followed by ammonolysis and reduction in a high-pressure autoclave, achieving a total yield of 92% . This suggests that the synthesis of 2,2-Dimethyl-3-(methylamino)propan-1-ol could potentially follow a similar pathway, with appropriate adjustments for the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds related to 2,2-Dimethyl-3-(methylamino)propan-1-ol has been investigated using various spectroscopic and computational methods. For example, theoretical investigations on the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol have been conducted, revealing insights into the conformational preferences and electronic properties of the molecule . Such studies provide a foundation for understanding the molecular structure of 2,2-Dimethyl-3-(methylamino)propan-1-ol, as the presence of dimethylamino groups and their interactions with other parts of the molecule can significantly influence its overall conformation and reactivity.
Chemical Reactions Analysis
The reactivity of compounds containing the dimethylamino group can be quite versatile. For instance, the compound 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been used as a pre-column reagent for liquid chromatographic analysis of amino acids, reacting with primary and secondary amino functions . Although this is not the same compound as 2,2-Dimethyl-3-(methylamino)propan-1-ol, it demonstrates the potential reactivity of methylamino groups in chemical derivatization processes, which could be relevant for analytical or synthetic applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines similar to 2,2-Dimethyl-3-(methylamino)propan-1-ol can be influenced by their interactions with other molecules and their environment. For example, the viscosities of CO2-loaded aqueous solutions of 3-(dimethylamino)propan-1-ol have been measured, and the effects of mass fractions, temperature, and CO2 loading on viscosity have been demonstrated . This indicates that the physical properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol could also be sensitive to such factors, which would be important to consider in applications that involve solution-phase processing or analysis.
Applications De Recherche Scientifique
Applications in Alzheimer's Disease Research
One significant application of related compounds to 2,2-Dimethyl-3-(methylamino)propan-1-ol is in the field of Alzheimer's disease research. For instance, amyloid imaging ligands used to measure amyloid in the brain of patients with Alzheimer's disease include compounds with structures akin to the one . These ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, have shown promise in differentiating between Alzheimer's disease patients and healthy controls through PET imaging. These studies have paved the way for early detection and evaluation of new anti-amyloid therapies in Alzheimer's disease (Nordberg, 2007; Nordberg, 2007).
Volatomics in Disease Diagnosis
In the domain of non-invasive diagnostics, the exploration of volatile organic compounds (VOCs) produced by the human metabolism, inflammation, and gut microbiota has highlighted the potential of compounds like 2,2-Dimethyl-3-(methylamino)propan-1-ol. Specific VOCs have been identified as biomarkers for diagnosing and monitoring diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), showcasing a promising avenue for personalized medicine through non-invasive breath and fecal biomarkers (Van Malderen et al., 2020).
Influence on Food Flavor
Research into branched chain aldehydes, closely related to the structure of 2,2-Dimethyl-3-(methylamino)propan-1-ol, has shown their significant impact on the flavor of various food products. These compounds, produced and degraded from amino acids, play a critical role in defining the distinctive aromas of both fermented and non-fermented food items, underscoring the importance of understanding their formation and degradation pathways for flavor enhancement in the food industry (Smit et al., 2009).
Environmental Toxicology and Health Effects
The environmental toxicology of compounds structurally similar to 2,2-Dimethyl-3-(methylamino)propan-1-ol, such as dimethyl sulfoxide (DMSO), has been extensively reviewed. These studies provide valuable insights into the biological consequences of exposure to such compounds, informing both their commercial usage and the necessary safety precautions to mitigate potential health risks (Kennedy, 2001).
Advanced Material Applications
Furthermore, the use of dimethyl ether (DME), a compound related to 2,2-Dimethyl-3-(methylamino)propan-1-ol in structure and reactivity, as an alternative fuel in compression ignition engines highlights the broader applicability of such compounds in sustainable energy solutions. This research points to DME's potential for reducing emissions and improving energy security, marking a significant step forward in the development of environmentally friendly fuel alternatives (Park & Lee, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-3-(methylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,5-8)4-7-3/h7-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCHIQJONBEULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560100 | |
| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(methylamino)propan-1-ol | |
CAS RN |
16047-86-2 | |
| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3-(methylamino)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
